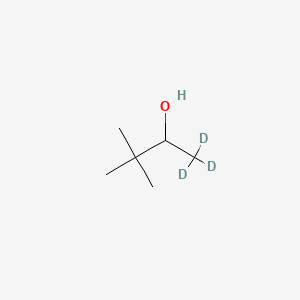
3,3-Dimethyl-2-butanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is used in various scientific research applications due to its unique properties and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-butanol-d3 can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent such as neopentyl magnesium iodide is reacted with an appropriate carbonyl compound . Another method involves the dehydration of 3,3-Dimethyl-2-butanol using strong acids like sulfuric acid or phosphoric acid under elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-butanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones using reagents like cyclic microwave heating techniques.
Substitution: It can react with aryl iodides in the presence of a Cu-catalyzed Ullmann reaction to form aryl ethers.
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, with 2,3-dimethyl-2-butene being a major product.
Common Reagents and Conditions
Oxidation: Cyclic microwave heating techniques.
Substitution: Aryl iodides and 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction.
Dehydration: Strong acids like sulfuric acid or phosphoric acid under heat.
Major Products
Oxidation: Ketones.
Substitution: Aryl ethers.
Dehydration: Alkenes, primarily 2,3-dimethyl-2-butene.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-butanol-d3 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-butanol-d3 involves its interaction with molecular targets and pathways. For example, during dehydration, the initially formed secondary carbocation undergoes rearrangement to produce a more stable tertiary carbocation, which then leads to the formation of alkenes . This process involves protonation, carbocation formation, and elimination steps.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-butanol-d3 can be compared with other similar compounds such as:
- tert-Butyl methyl carbinol
- Pinacoline alcohol
- Pinacolyl alcohol
- 2,2-Dimethyl-3-butanol
These compounds share similar structures but may differ in their reactivity and applications. For instance, this compound is unique due to its deuterated form, which makes it useful in specific research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C6H14O |
|---|---|
Molekulargewicht |
105.19 g/mol |
IUPAC-Name |
1,1,1-trideuterio-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3 |
InChI-Schlüssel |
DFOXKPDFWGNLJU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(C)(C)C)O |
Kanonische SMILES |
CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



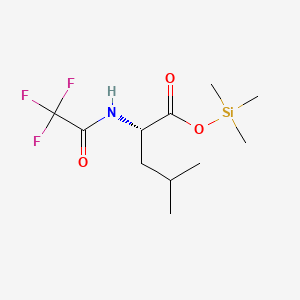
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)




![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
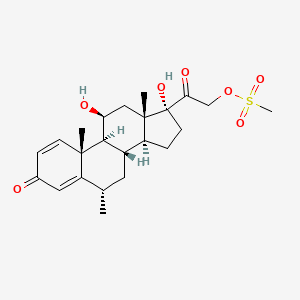
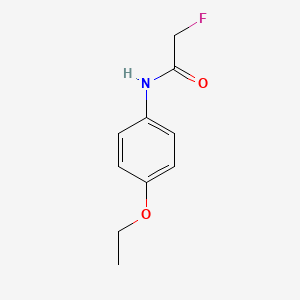
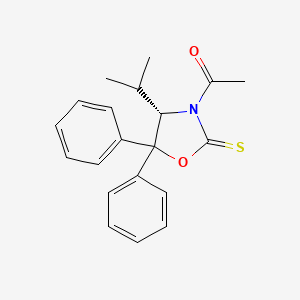
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
